molecular formula C13H8BrIN2O2 B11110619 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-iodoaniline

Cat. No.: B11110619
M. Wt: 431.02 g/mol
InChI Key: NMRBVMKKLOSVPN-UHFFFAOYSA-N
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Description

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE is an organic compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-iodoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: The bromine and iodine substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the Schiff base, leading to the formation of oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Major Products Formed

    Reduction: Formation of N-[(E)-1-(4-BROMO-3-AMINOPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE.

    Substitution: Formation of derivatives where bromine or iodine is replaced by other functional groups.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and halogen groups can enhance its interaction with biological targets.

    Medicine: Explored for its potential as a pharmacophore in drug design. Schiff bases are known for their ability to form stable complexes with metal ions, which can be useful in medicinal chemistry.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE is largely dependent on its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The bromine and iodine substituents can also enhance the compound’s ability to penetrate biological membranes and interact with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-CHLOROPHENYL)AMINE: Similar structure but with a chlorine substituent instead of iodine.

    N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-FLUOROPHENYL)AMINE: Similar structure but with a fluorine substituent instead of iodine.

    N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-METHOXYPHENYL)AMINE: Similar structure but with a methoxy substituent instead of iodine.

Uniqueness

The presence of both bromine and iodine substituents in N-[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]-N-(4-IODOPHENYL)AMINE makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, electronic properties, and biological activity. The combination of nitro, bromine, and iodine groups provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H8BrIN2O2

Molecular Weight

431.02 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-iodophenyl)methanimine

InChI

InChI=1S/C13H8BrIN2O2/c14-12-6-1-9(7-13(12)17(18)19)8-16-11-4-2-10(15)3-5-11/h1-8H

InChI Key

NMRBVMKKLOSVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])I

Origin of Product

United States

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